N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the class of pyrazolylacetamides, which are known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The chemical structure features a pyrazole ring and an acetamide functional group, which contribute to its biological activity.
This compound can be classified as a pyrazolylacetamide. Pyrazolylacetamides have been studied extensively for their therapeutic potentials. The specific compound N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride is synthesized through reactions involving substituted phenyl and pyrazole derivatives, which are commonly found in pharmaceutical research aimed at developing new drugs with enhanced efficacy and reduced side effects.
The synthesis of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride generally involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. For instance, refluxing the reaction mixture can facilitate better interaction between reactants.
The molecular formula of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride is . The compound exhibits an angular conformation in its crystal structure, which is stabilized by hydrogen bonding interactions among molecules.
Key structural data include:
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride can participate in various chemical reactions:
The mechanism of action for N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride involves its interaction with biological targets such as enzymes or receptors. It may inhibit specific pathways involved in inflammation or cell proliferation:
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride has several scientific applications:
The synthesis of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide hydrochloride (CAS 1193390-28-1) follows a convergent multi-step pathway that requires precise stoichiometric control and intermediate purification. The core route involves sequential functionalization of the aromatic amine followed by pyrazole-acetamide coupling. As detailed in patent literature [7] [9], the synthesis begins with selective acylation of 4-amino-2-methylaniline using chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, yielding N-(4-amino-2-methylphenyl)-2-chloroacetamide as a crystalline intermediate. This critical precursor is then reacted with 1H-pyrazole in acetonitrile under reflux (82°C) for 8–12 hours using triethylamine (TEA) as an acid scavenger. The hydrochloride salt is subsequently formed by treating the free base with concentrated HCl in ethanol/water mixtures (4:1 v/v), with precipitation occurring at 0–4°C [3] [6].
Table 1: Key Intermediates in Pyrazolylacetamide Synthesis
Intermediate | Chemical Structure | Key Reaction Conditions |
---|---|---|
4-Amino-2-methylaniline | C₇H₁₀N₂ | Starting material |
N-(4-amino-2-methylphenyl)-2-chloroacetamide | C₉H₁₁ClN₂O | 0–5°C, DCM, TEA |
Free base (neutral compound) | C₁₂H₁₄N₄O | Reflux, acetonitrile, 12 hours |
Final hydrochloride salt | C₁₂H₁₅ClN₄O | Ethanol/H₂O, 0–4°C crystallization |
Alternative routes explored in scaled-up processes involve pre-forming the pyrazolylacetic acid moiety via condensation of ethyl glycinate with pyrazole followed by hydrolysis. This carboxylic acid is then activated as a pentafluorophenyl ester for coupling with the aromatic amine under milder conditions (25°C, DMF), reducing thermal degradation risks [9]. The multi-step approach typically achieves overall yields of 45–52% after crystallization, with HPLC purity >98.5% [6].
Efficient pyrazole conjugation demands tailored catalytic systems due to competing N-alkylation pathways. Research indicates that phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 5 mol%) enhance reaction kinetics in solvent-free conditions, reducing reaction times from 14 to 6 hours while maintaining yields >85% [9]. For the critical N-alkylation step, Pd(OAc)₂/XPhos systems (2 mol%) enable C–N coupling at 60°C in tert-amyl alcohol, suppressing di-alkylated impurities to <0.3% [9].
Acid scavengers profoundly impact acetamide bond formation efficiency. Comparative studies reveal that organic bases like N,N-diisopropylethylamine (DIPEA) outperform inorganic bases (K₂CO₃) in polar aprotic solvents, minimizing hydrolysis of the chloroacetamide intermediate. When DMF is used as the solvent, DIPEA (2.2 eq.) achieves 94% conversion versus 78% with K₂CO₃ [3]. For hydrochloride formation, stoichiometric control is critical: Excess HCl (>1.5 eq.) induces decomposition, while substoichiometric amounts (<0.9 eq.) yield hygroscopic solids. Optimal protonation (1.05 eq. HCl in ethanol) produces crystalline material meeting pharma-grade specifications (residual solvents <500 ppm) [5] [6].
Crystallization dynamics significantly influence the purity and stability of the hydrochloride salt. Systematic solvent screening demonstrates that ethanol/water (7:3 v/v) maximizes yield (91%) and crystal habit stability, whereas isopropanol mixtures induce rapid precipitation with entrapped solvents. Temperature ramping during acidification is equally critical: Gradual cooling from 50°C to 0°C at 5°C/hour produces large, filterable crystals with <0.1% mother liquor retention [3] [5].
Table 2: Solvent Systems for Hydrochloride Crystallization
Solvent Composition (v/v) | Crystallization Temp (°C) | Yield (%) | Purity (HPLC) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/H₂O (7:3) | 0–4 (slow cooling) | 91 | 99.3 | 220 |
Acetone/H₂O (8:2) | 0–4 (rapid quenching) | 82 | 98.1 | 1,850 |
Isopropanol | −20 (quench) | 76 | 97.8 | 410 |
THF/H₂O (9:1) | 0–4 | 68 | 98.9 | 3,100 |
Recrystallization studies further reveal that anhydrous ethanol alone generates solvated forms, while hydrous ethanol (95%) produces the thermodynamically stable anhydrous polymorph. Temperature-dependent solubility profiles confirm ideal supersaturation between 10–15°C, enabling seed-crystal controlled growth for particle size distribution optimization (D90 <50 µm) [5] [6].
Industrial routes prioritize atom economy and waste reduction through solvent substitution and catalytic recycling. The traditional acetonitrile-based process has been replaced by ethanol/water systems, reducing Process Mass Intensity (PMI) from 32 to 11 kg/kg API. Flow chemistry implementations further enhance sustainability: Microreactor systems achieve 99% conversion of the chloroacetamide intermediate in <30 minutes residence time at 100°C, eliminating reflux energy demands [9].
Solid-phase synthesis techniques adapted from combinatorial chemistry [8] enable resin-bound assembly of the pyrazolylacetamide core, reducing solvent consumption by 70%. Wang resin-supported intermediates permit telescoped reactions where in-situ cleavage delivers the free base directly, bypassing aqueous workups. This approach reduces organic waste by 85% and increases overall yield to 78% by minimizing mechanical losses [8].
Energy recovery strategies include utilizing exothermic salt formation heat for solvent distillation. Closed-loop systems condense evaporated ethanol during HCl quenching, achieving 95% solvent recovery. Life-cycle assessment confirms a 40% reduction in carbon footprint versus batch processes, positioning this methodology for environmentally compliant manufacturing [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8